molecular formula C21H22ClN3O3 B6476699 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole CAS No. 2640846-26-8

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole

Cat. No. B6476699
CAS RN: 2640846-26-8
M. Wt: 399.9 g/mol
InChI Key: FKULTYHONGLCNZ-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a carbonyl group, a methoxy group, and an indole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and indole rings suggests that the compound would have a rigid, cyclic structure. The electronegative oxygen and nitrogen atoms could also engage in hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is often reactive and could undergo reactions such as reduction or nucleophilic addition. The piperidine ring could also participate in reactions, particularly if it is substituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-27-16-3-2-15-10-19(24-18(15)11-16)21(26)25-8-5-14(6-9-25)13-28-20-4-7-23-12-17(20)22/h2-4,7,10-12,14,24H,5-6,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKULTYHONGLCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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